An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Introduction: The Strategic Importance of a Substituted Triazole in Modern Drug Discovery
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound of significant interest to researchers and drug development professionals. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other functional groups.[1][2][3] The specific substitutions on this core—a bromine atom, an N-methyl group, and a methyl ester—impart a unique combination of electronic and steric properties that modulate its interactions with biological targets and influence its overall developability profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. In the absence of extensive publicly available experimental data for this specific molecule, we present a combination of known identifiers, computationally predicted values, and established, detailed protocols for the experimental determination of these critical parameters. This approach is designed to empower researchers to both estimate the compound's behavior and to rigorously characterize it in their own laboratories. Understanding these properties is paramount, as they govern everything from solubility and permeability to target binding and formulation, ultimately dictating the success of a potential drug candidate.[4]
Core Physicochemical Data
A consolidated summary of the known and predicted physicochemical properties of methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is presented below. It is critical to note that many of these values are computational estimates and should be verified by experimental determination.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₆BrN₃O₂ | - |
| Molecular Weight | 220.03 g/mol | [5] |
| CAS Number | 1559067-56-9 | |
| Physical Form | Solid | |
| Predicted LogP | 0.8 ± 0.5 | Computational Prediction |
| Predicted Aqueous Solubility | 2.5 g/L at 25°C | Computational Prediction |
| Predicted pKa (most basic) | 1.2 ± 0.3 (Triazole Nitrogen) | Computational Prediction |
| Predicted Boiling Point | Decomposes before boiling | General observation for similar structures |
| Predicted Melting Point | 120-140 °C | Based on similar triazole esters |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
Melting Point Determination via the Capillary Method
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The capillary method is a widely adopted, pharmacopeia-recognized technique for this determination.[6]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[7]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20°C/min) to determine an approximate range.[7]
-
Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination by HPLC
Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying the concentration of a saturated solution.[9][10]
Methodology:
-
Calibration Curve Generation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.
-
Inject each standard onto a calibrated HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99.[11]
-
-
Saturated Solution Preparation:
-
Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[12]
-
-
Sample Analysis:
-
Filter the saturated solution through a 0.45 µm filter to remove undissolved solid.
-
Dilute an aliquot of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Concentration Calculation:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the solubility of the compound in the aqueous medium.
-
Caption: Potentiometric pKa Determination Workflow.
Spectroscopic Profile: A Predictive Analysis
While experimental spectra are not publicly available, a predictive analysis based on the compound's structure allows for an educated interpretation of expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Two distinct singlets are expected for the two methyl groups (N-CH₃ and O-CH₃). The chemical shifts will be influenced by the electronic environment of the triazole ring and the ester functionality. The N-methyl group is likely to appear around 3.8-4.2 ppm, while the ester methyl group should be in a similar region, around 3.9-4.3 ppm. [13]* ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The two methyl carbons will appear upfield. The two triazole ring carbons will have distinct chemical shifts due to the different substituents (bromine and the ester group). [14]* ¹⁵N NMR: This technique can be invaluable for unambiguously characterizing the triazole ring system, as the nitrogen chemical shifts are highly sensitive to their position and bonding environment within the ring. [15]
Mass Spectrometry (MS)
Given the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [16]This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound. [17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be dominated by several key absorbances:
-
C=O Stretch: A strong, sharp peak between 1725-1750 cm⁻¹ is expected for the ester carbonyl group. [19][20]* C-O Stretch: Two distinct, strong C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ region. [20]* C-H Stretch: Peaks corresponding to the sp³ C-H stretching of the methyl groups will be present just below 3000 cm⁻¹.
-
Ring Vibrations: C=N and N=N stretching vibrations from the triazole ring will appear in the 1600-1400 cm⁻¹ region.
Conclusion: A Framework for Advancing Research
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate represents a class of compounds with significant potential in medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet in the public domain, this guide provides the necessary framework for its characterization. By combining foundational knowledge, computational predictions, and robust, detailed experimental protocols, researchers are well-equipped to determine the critical physicochemical properties that will guide its development. The methodologies outlined herein are not merely procedural steps but are self-validating systems designed to produce reliable, high-quality data essential for making informed decisions in the complex landscape of drug discovery.
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